3-Methyl-1,2,3-benzotriazin-4(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of related benzotriazin-4(3H)-one compounds often involves the methylation of 1,2,3-benzotriazin-4(3H)-one precursors, followed by the removal of protective groups. For instance, the synthesis of 1-Methyl-1,2,3-benzotriazin-4(1H)-one, a closely related compound, is achieved by protecting the 3-position with a 1-ethoxyethyl substituent before methylation and subsequent deprotection, highlighting the compound's highly polar structure due to its synthesis method (Boulton & Devi, 1988).
Molecular Structure Analysis
Studies on the molecular structure of benzotriazine derivatives, such as the zinc(II) complexes based on related ligands, reveal the strong coordination ability and diversity of coordination modes of N-heterocyclic compounds. This suggests that the molecular structure of "3-Methyl-1,2,3-benzotriazin-4(3H)-one" may also exhibit unique coordination properties and structural features (Liu et al., 2016).
Chemical Reactions and Properties
"3-Methyl-1,2,3-benzotriazin-4(3H)-one" and related compounds participate in various chemical reactions. For example, palladium-catalyzed denitrogenation reactions of 1,2,3-benzotriazin-4(3H)-ones with isocyanides result in high yields of 3-(imino)isoindolin-1-ones, indicating the reactivity of the triazine moiety towards denitrogenation and isocyanide incorporation (Miura et al., 2011).
Physical Properties Analysis
The physical properties of benzotriazin-4(3H)-one derivatives have been extensively studied. The determination of standard molar enthalpy of formation, enthalpy of sublimation, and discussions on structure-energy interrelations provide insights into the energetics and stability of these compounds. Such studies suggest that "3-Methyl-1,2,3-benzotriazin-4(3H)-one" would have distinct physical properties influenced by its molecular structure (Miranda et al., 2011).
Chemical Properties Analysis
The chemical properties of "3-Methyl-1,2,3-benzotriazin-4(3H)-one" can be inferred from studies on related compounds, which highlight the versatility and reactivity of the benzotriazine core. The compound's chemical behavior, such as its participation in denitrogenative annulation reactions, showcases its potential utility in synthetic organic chemistry and the development of novel heterocyclic compounds (Yamauchi et al., 2010).
Scientific Research Applications
Synthesis and Physicochemical Properties
- Synthesis and Properties : 3-Methyl-1,2,3-benzotriazin-4(3H)-one is synthesized from 1,2,3-benzotriazin-4(3H)-one, with a focus on its unique physicochemical properties, likely related to a highly polar structure (Boulton & Devi, 1988).
Energetics and Structure
- Thermodynamics and Tautomerism : A comprehensive experimental and computational study explores the energetics of 1,2,3-benzotriazin-4(3H)-one. This includes examining its formation enthalpy and the relationship between structure and energy across different tautomers (Miranda et al., 2011).
Organic Synthesis
- Isoquinolones Synthesis : A study demonstrates the use of 1,2,3-benzotriazin-4(3H)-ones in synthesizing isoquinolones, employing a nickel-catalyzed denitrogenative alkyne insertion process (Miura et al., 2008).
Anticonvulsant Activity
- Anticonvulsant Potential : Research on 3-benzyl-1,2,3-benzotriazin-4(3H)-ones highlights their synthesis and evaluation for anticonvulsant activities in specific animal models (Komet, 1997).
Environmental Chemistry
- Photodegradation Studies : An investigation into the photodegradation of azinphos methyl, an organophosphorus pesticide, identifies 1,2,3-benzotriazin-4(3H)-one as a major degradation product. This study provides insights into environmental behavior and degradation pathways (Ménager et al., 2007).
Pharmaceutical Chemistry
- Peptide Coupling Reagent : 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one is identified as an effective coupling reagent for peptide synthesis, offering advantages in terms of stability and resistance to racemization (Fan et al., 1996).
Advanced Synthesis Techniques
- Cp*Co(III)-catalyzed Amidation : A method using Cp*Co(III) catalyst for the amidation of benzamides, leading to the synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives, is reported. This efficient one-pot procedure is significant for its potential applications in the pharmaceutical and agricultural sectors (Chirila et al., 2018).
Chemical Decomposition and Reactions
- Thermal Decomposition and Rearrangement : Research into the thermolysis of 3-aryl- and 3-alkenyl-1,2,3-benzotriazin-4(3H)-ones sheds light on their decomposition and rearrangement under different conditions, forming compounds like 9-acridones and benzanilides (Barker et al., 1979).
Molecular Docking and Biological Evaluation
- Drug Design Potential : Synthesis, molecular docking, and biological evaluation of compounds containing the benzotriazinone ring system demonstrate their potential in drug design, especially in the development of antibacterial and anticancer agents (Rayes et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-methyl-1,2,3-benzotriazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-8(12)6-4-2-3-5-7(6)9-10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULPOPGFJIOHMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176850 | |
Record name | 3-Methylbenzotriazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2,3-benzotriazin-4(3H)-one | |
CAS RN |
22305-44-8 | |
Record name | 3-Methylbenzotriazin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022305448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22305-44-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylbenzotriazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.